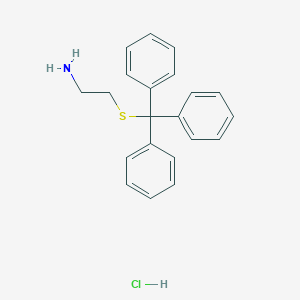

2-(Tritylthio)ethylamine hydrochloride

Übersicht

Beschreibung

2-(Tritylthio)ethylamine hydrochloride is a chemical compound with the molecular formula C21H22ClNS

Vorbereitungsmethoden

The synthesis of 2-(Tritylthio)ethylamine hydrochloride involves several steps. One common method starts with the reaction of trityl chloride with cysteamine hydrochloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-(Tritylthio)ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as dithiothreitol or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trityl group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, mild temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Protecting Group in Organic Synthesis

One of the primary applications of 2-(Tritylthio)ethylamine hydrochloride is its role as a protecting group in organic synthesis. The trityl group can be removed under mild acidic conditions, allowing for the selective deprotection of thiol (-SH) functionalities. This property is crucial in multi-step synthetic pathways where the protection and subsequent deprotection of functional groups are necessary to achieve desired transformations without unwanted side reactions.

Synthesis of Biologically Active Compounds

The compound serves as a versatile building block in the synthesis of various biologically active molecules. For example, it has been used in the preparation of derivatives that exhibit potential inhibitory effects on enzymatic activities. Such derivatives can be explored for their therapeutic applications, including anticancer properties .

Bioconjugation and Drug Development

Bioconjugation Potential

Due to the presence of both thiol and amine groups, this compound is a candidate for bioconjugation applications. It can facilitate the attachment of biomolecules such as peptides or proteins to other molecular entities, enhancing the design of targeted drug delivery systems. This capability is particularly valuable in developing novel therapeutics that require precise targeting mechanisms.

Material Science Applications

Development of Functional Materials

The unique structural characteristics of this compound, which includes both hydrophobic and hydrophilic moieties, suggest potential applications in material science. Research is ongoing to explore its use in creating new materials with specific functionalities, such as self-assembling systems or responsive materials that can change properties under different environmental conditions.

Case Study 1: Synthesis Methodology

A study demonstrated an efficient synthesis route for this compound using readily available starting materials. The purification and characterization were performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the compound's identity and purity.

Preliminary studies have investigated the biological activity of derivatives derived from this compound. While results are still inconclusive regarding specific therapeutic effects, there is a growing interest in exploring these derivatives' potential for various biological applications .

Comparative Analysis with Related Compounds

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Cysteamine | Contains -SH group | Naturally occurring; involved in metabolic pathways |

| Tritylcysteine | Trityl group + -SH | Used as a protective agent in biochemical applications |

| S-Tritylcysteamine | Trityl group + amine | Exhibits similar protective properties |

| S-Methylcysteine | Methyl group + -SH | Different alkyl substituent; affects reactivity |

| N-Tritylcysteamine | Trityl group + amine | Focus on nitrogen protection rather than sulfur |

Wirkmechanismus

The mechanism of action of 2-(Tritylthio)ethylamine hydrochloride involves its interaction with molecular targets through its thiol group. This interaction can modulate the activity of enzymes and proteins by forming disulfide bonds or undergoing redox reactions. The compound’s effects are mediated through pathways involving thiol-disulfide exchange and redox regulation .

Vergleich Mit ähnlichen Verbindungen

2-(Tritylthio)ethylamine hydrochloride can be compared with other similar compounds, such as:

1-Bromo-3-tritylthiopropane: Another tritylthio derivative used in organic synthesis.

2-(Tritylthio)ethanethiol: A related compound with similar structural features but different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and the versatility it offers in various chemical reactions and applications .

Biologische Aktivität

2-(Tritylthio)ethylamine hydrochloride (CAS No. 15297-43-5) is a synthetic compound characterized by its unique molecular structure, which includes a trityl (triphenylmethyl) group linked to an ethylamine backbone via a sulfur atom. This compound has garnered interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula: C21H22ClNS

- Molecular Weight: 355.92 g/mol

- Appearance: White to off-white crystalline powder

- Solubility: Soluble in organic solvents; limited solubility in water

The biological activity of this compound is primarily attributed to its thiol (-SH) and amine (-NH2) functional groups. These groups enable the compound to participate in various biochemical reactions, including:

- Thiol-Disulfide Exchange: The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein folding and function.

- Redox Reactions: The compound may act as a reducing agent, affecting the redox state of cellular environments and modulating enzyme activities.

1. Enzyme Interaction Studies

Research indicates that this compound can inhibit various enzymes through its reactive thiol group. For instance, studies have shown potential inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. The compound has been identified as a substrate for multiple cytochrome P450 isoforms, indicating its relevance in pharmacokinetics .

2. Bioconjugation Potential

The trityl group in this compound can be removed under mild acidic conditions, leaving behind a free thiol that can be utilized for bioconjugation. This property allows for the attachment of biomolecules such as peptides or proteins to various substrates, making it a valuable tool in biochemical research and therapeutic applications .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound using trityl chloride and cysteamine hydrochloride in the presence of triethylamine. The product was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .

Case Study 2: Biological Activity Assessment

Preliminary assessments of the biological activity of derivatives of this compound suggest potential applications in cancer therapy due to their ability to modulate redox-sensitive pathways. However, further research is necessary to elucidate specific mechanisms and therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Cysteamine | Contains -SH group | Naturally occurring; involved in metabolic pathways |

| Tritylcysteine | Trityl group + -SH | Used as a protective agent in biochemical applications |

| S-Tritylcysteamine | Trityl group + amine | Exhibits similar protective properties |

| N-Tritylcysteamine | Trityl group + amine | Focus on nitrogen protection rather than sulfur |

Eigenschaften

IUPAC Name |

2-tritylsulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NS.ClH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17,22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSXAHLRIYRHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934636 | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15297-43-5 | |

| Record name | 15297-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.